molecular formula C12H9N3O B1388132 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile CAS No. 1176541-33-5

3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile

Cat. No.: B1388132
CAS No.: 1176541-33-5
M. Wt: 211.22 g/mol
InChI Key: CFRVKJABOXUECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile” is a chemical compound with the molecular formula C12H9N3O . It has a molecular weight of 211.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9N3O/c13-7-6-12(16)10-2-4-11(5-3-10)15-9-1-8-14-15/h1-5,8-9H,6H2 .


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 170 - 172 degrees Celsius . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with acetylcholine at cholinergic synapses, affecting neural transmission . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the release of acetylcholine, thereby impacting neural communication . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes depend on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing neural transmission. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-oxo-3-(4-pyrazol-1-ylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-6-12(16)10-2-4-11(5-3-10)15-9-1-8-14-15/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRVKJABOXUECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.